Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate
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Overview
Description
Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate is an organic compound that belongs to the class of substituted benzoates. This compound is characterized by the presence of a benzyl group, a bromine atom, two methoxy groups, and a pentyl chain attached to a benzoate core. Its unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of 3,4-dimethoxybenzoic acid followed by esterification with benzyl alcohol. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) for the bromination step. The esterification can be carried out using a dehydrating agent like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
- Substitution reactions yield various substituted benzoates.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols.
Scientific Research Applications
Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.
Industry: It serves as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The pentyl chain contributes to the compound’s hydrophobic interactions, enhancing its affinity for lipid membranes and hydrophobic pockets within proteins.
Comparison with Similar Compounds
- Benzyl 2-bromo-3,4-dimethoxybenzoate
- Benzyl 2-bromo-3,4-dimethoxy-6-hexylbenzoate
- Benzyl 2-chloro-3,4-dimethoxy-6-pentylbenzoate
Uniqueness: Benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate stands out due to the specific combination of its substituents. The presence of both bromine and methoxy groups provides unique reactivity patterns, making it a versatile compound for various chemical transformations. The pentyl chain also imparts distinct physicochemical properties, influencing its solubility and interaction with biological targets.
Properties
CAS No. |
63529-48-6 |
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Molecular Formula |
C21H25BrO4 |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
benzyl 2-bromo-3,4-dimethoxy-6-pentylbenzoate |
InChI |
InChI=1S/C21H25BrO4/c1-4-5-7-12-16-13-17(24-2)20(25-3)19(22)18(16)21(23)26-14-15-10-8-6-9-11-15/h6,8-11,13H,4-5,7,12,14H2,1-3H3 |
InChI Key |
KAXJSOCZJRDCLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)OCC2=CC=CC=C2)Br)OC)OC |
Origin of Product |
United States |
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